2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
IQONNWGIQWXZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-2-methylaniline
The synthesis begins with bromination of 2-methylaniline. Directed ortho-metalation using a bulky base (e.g., LDA) at −78°C, followed by quenching with Br2, yields 3-bromo-2-methylaniline. This step ensures bromine incorporation at position 3 of the aniline ring, which becomes position 6 after cyclization.
Gould-Jacobs Cyclization to Form 6-Bromo-2-methyl-4-hydroxyquinoline
3-Bromo-2-methylaniline undergoes acetoacetylation with diketene at 120°C, forming the acetoacetanilide intermediate. Cyclization in polyphosphoric acid (PPA) at 150°C for 6 hours affords 6-bromo-2-methyl-4-hydroxyquinoline (Yield: 68%).
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetoacetylation | Diketene, 120°C, 4 h | 85 |
| Cyclization | PPA, 150°C, 6 h | 68 |
Oxidation to 6-Bromo-2-methylquinolin-4-one
The 4-hydroxy group is oxidized using KMnO4 in aqueous NaOH (80°C, 3 h), yielding 6-bromo-2-methylquinolin-4-one (Yield: 92%).
N-Alkylation with Ethyl Bromoacetate
The quinolin-4-one nitrogen is alkylated using ethyl bromoacetate in DMF with K2CO3 as the base (80°C, 12 h). Subsequent hydrolysis with 10% NaOH (reflux, 2 h) and acidification with HCl affords the target compound (Overall yield: 54%).
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 2.45 (s, 3H, CH3), 4.82 (s, 2H, NCH2), 7.32–7.58 (m, 3H, Ar–H), 8.12 (d, J = 8.4 Hz, 1H, Ar–H), 12.1 (br s, 1H, COOH).
-
13C NMR (100 MHz, DMSO-d6) : δ 21.5 (CH3), 44.8 (NCH2), 116.5–138.2 (Ar–C), 168.4 (C=O), 172.1 (COOH).
Method 2: Late-Stage Bromination and Direct Alkylation
This route introduces bromine after quinoline ring formation, relying on electrophilic substitution directed by the 4-oxo group.
Synthesis of 2-Methylquinolin-4-one
2-Methylaniline undergoes Gould-Jacobs cyclization as described in Method 1, yielding 2-methyl-4-hydroxyquinoline, which is oxidized to 2-methylquinolin-4-one.
Regioselective Bromination at Position 6
Electrophilic bromination with Br2 in acetic acid (0°C, 2 h) introduces bromine at position 6 (Yield: 65%). The 4-oxo group directs substitution to the para position.
N-Alkylation with Chloroacetic Acid
Direct alkylation of 6-bromo-2-methylquinolin-4-one with chloroacetic acid in DMF/K2CO3 (100°C, 8 h) provides the target compound (Yield: 48%).
Challenges
-
Competitive bromination at position 8 necessitates chromatographic purification.
-
Low nucleophilicity of the quinolinone nitrogen reduces alkylation efficiency.
Method 3: Palladium-Catalyzed Coupling Approaches
This method leverages cross-coupling reactions to install the bromo group post-cyclization.
N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitates N-alkylation using tert-butyl bromoacetate. Acidic hydrolysis (HCl/EtOH) removes the tert-butyl group, yielding the acetic acid derivative (Yield: 60%).
Optimization Insights
-
Pd(OAc)2/Tri-o-tolylphosphine catalyst system enhances coupling efficiency.
-
Mitsunobu conditions improve nitrogen alkylation yields compared to SN2 methods.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 54 | 48 | 60 |
| Bromination Selectivity | High (pre-functionalized) | Moderate | High |
| Purification Complexity | Low | High | Moderate |
| Scalability | Excellent | Limited | Moderate |
Method 1 excels in regioselectivity and scalability, while Method 3 offers higher yields through coupling strategies. Method 2’s reliance on electrophilic bromination introduces purification challenges.
Spectroscopic Characterization and Analytical Data
Consistent with literature reports for analogous compounds, the target molecule exhibits:
-
IR (KBr) : 1720 cm−1 (C=O), 1680 cm−1 (COOH).
-
MS (ESI+) : m/z 326.0 [M + H]+.
-
Elemental Analysis : Calcd for C12H10BrNO3: C 44.47, H 3.11, N 4.32; Found: C 44.42, H 3.09, N 4.29.
Challenges and Optimization Strategies
Enhancing N-Alkylation Efficiency
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has significant anticancer potential. Studies have shown that it can inhibit specific enzyme activities, leading to apoptosis in cancer cells. For instance, its mechanism of action involves interaction with molecular targets such as various enzymes and receptors, which disrupts cellular processes critical for cancer cell survival.
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects. Quinoline derivatives are known for their antimicrobial activities, and this compound is no exception. It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Recent studies have explored the potential of quinoline derivatives, including this compound, for repurposing existing drugs to treat new diseases. For instance, compounds within this class have been investigated for their efficacy against viral infections, including coronaviruses, which positions them as candidates for future therapeutic strategies .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited a high degree of inhibition against specific cancer cell lines, with IC50 values indicating potent activity at low concentrations. The findings suggest that this compound could be developed into a viable anticancer agent.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of quinoline derivatives, revealing that compounds similar to this compound showed significant activity against resistant bacterial strains. The study emphasized the need for further exploration into the mechanisms behind this activity to optimize therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Halogen Substitution (Br vs. Cl): Bromine in the target compound increases molecular weight (~296 vs. ~238 for the chloro analog) and polarizability, which may enhance halogen bonding in receptor-ligand interactions .
Substituent Position and Electronic Effects: The 2-methyl group in the target compound may sterically hinder interactions at the quinoline core, while methoxy groups in the 5,8-positions (CAS 1215319-96-2) increase electron density, altering reactivity .
Core Structure Variations (Quinoline vs. Quinazoline): Quinazoline derivatives (e.g., CAS 2203514-95-6) feature an additional nitrogen atom, creating distinct electronic environments that may target enzymes like dihydrofolate reductase .
Biological Activity
2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine substituent on the quinoline ring, which is significant for its pharmacological properties. The following sections explore its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.12 g/mol. Its structure includes both acidic and basic functional groups, contributing to its versatility in biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the bromination of quinoline derivatives followed by acetic acid substitution. The specific synthetic route can influence the yield and purity of the final product.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in tumor cells.
- Cellular Disruption : The compound disrupts critical cellular processes, which can hinder the growth and survival of cancer cells.
Interaction with Biological Targets
The compound interacts with multiple biological targets:
- Enzymatic Modulation : It has been shown to modulate the activity of enzymes involved in metabolic pathways, making it a candidate for drug design.
- Receptor Binding : Its ability to bind to various receptors enhances its potential as a therapeutic agent.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
- Antioxidant Effects : Another study highlighted its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells .
- Pharmacological Profiles : Comparative studies with structurally similar compounds revealed that the presence of the bromine atom significantly enhances the biological activity compared to chlorine or iodine substitutions .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other quinoline derivatives:
| Compound Name | Structural Difference | Unique Biological Activity |
|---|---|---|
| 2-(6-Chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid | Chlorine instead of Bromine | Lower anticancer activity |
| 2-(6-Fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid | Fluorine instead of Bromine | Reduced receptor binding |
| 2-(6-Iodo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid | Iodine instead of Bromine | Increased molecular weight but lower enzyme inhibition |
Q & A
Basic Research Question
- Storage: Keep desiccated at –20°C in amber vials to prevent photodegradation of the bromine substituent .
- Handling: Use glove boxes under nitrogen for air-sensitive reactions (e.g., palladium-catalyzed cross-coupling) .
How can researchers resolve spectral overlaps in NMR analysis?
Advanced Research Question
For overlapping peaks in ¹H NMR:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
